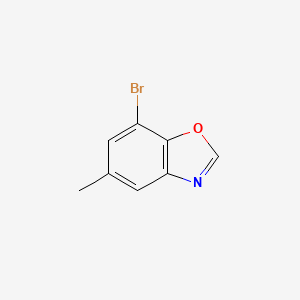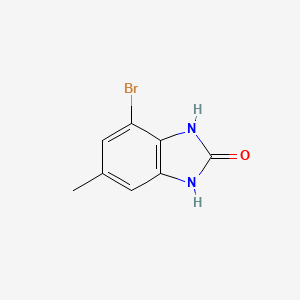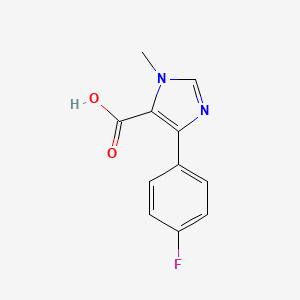
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (DMT) is an organic compound belonging to the benzothiadiazine family of compounds. It is an aromatic compound that is found in a variety of plants and fungi, and has been used in traditional medicine for centuries. DMT has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications.
科学研究应用
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications. For example, it has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been studied for its potential to treat a range of neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential to treat addiction and substance abuse.
作用机制
The exact mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is not yet fully understood, however, it is believed to act on the serotonin and dopamine receptors in the brain. It is thought that this compound binds to these receptors, causing a variety of effects, including increased alertness and euphoria. Additionally, it is thought to interact with the endocannabinoid system, which is responsible for regulating a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been found to have a variety of neurological effects, including increased alertness and euphoria, as well as the potential to treat a range of neurological disorders.
实验室实验的优点和局限性
The advantages of using 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its availability and ease of synthesis. Additionally, it has a variety of potential applications in the scientific community, making it a useful tool for research. The limitations of using this compound in laboratory experiments include its potential toxicity, as well as its potential to interact with other compounds. Additionally, it is important to ensure that the reaction conditions are carefully controlled to ensure the desired product is obtained.
未来方向
Future research on 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione could include further exploration of its potential therapeutic and medicinal applications. Additionally, further research could be conducted on its potential to interact with other compounds and its potential toxicity. Additionally, further research could be conducted on its potential to treat addiction and substance abuse. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential to interact with the endocannabinoid system. Finally, further research could be conducted on its potential to treat a range of neurological disorders, such as depression, anxiety, and schizophrenia.
合成方法
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be synthesized in a laboratory setting through the reaction of dimethylamine with benzoyl chloride, which produces the desired product. This reaction requires the use of a solvent, such as methanol or acetonitrile, and is usually conducted at a temperature of around 100°C. The reaction is usually complete within an hour.
属性
IUPAC Name |
7-(dimethylamino)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-12(2)6-3-4-7-8(5-6)16(14,15)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYBTSFAWLLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)




![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)



